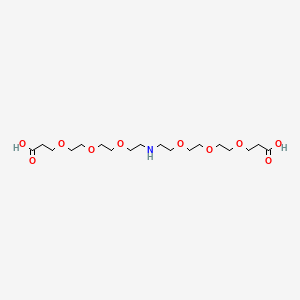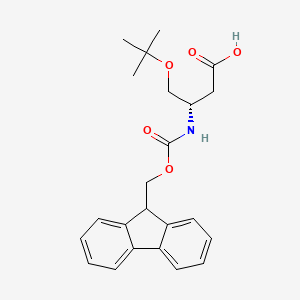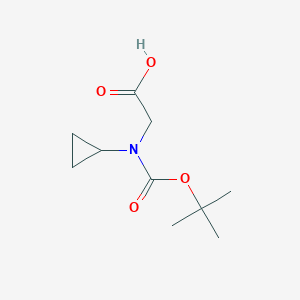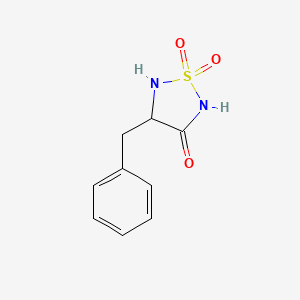
4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide
Descripción general
Descripción
4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is an organic compound . It belongs to the class of organic compounds known as sulfanilides . It forms charge transfer complexes with π acceptors 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and tetracyanoethylene (TCNE) .
Synthesis Analysis
The synthesis of this compound can be achieved through palladium-catalyzed asymmetric hydrogenation of the corresponding cyclic N-sulfonylketimines .Molecular Structure Analysis
The molecular structure of this compound has been studied using time-dependent density functional theory (TD-DFT) at the B3LYP level . The Mulliken charges, MEP calculations, the electronic properties, HOMO and LUMO energies, and NBO analysis were performed on an optimized charge transfer complex of SF-DDQ .Chemical Reactions Analysis
The compound forms charge transfer complexes with π acceptors 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and tetracyanoethylene (TCNE) when studied spectrophotometrically in chloroform and methanol at room temperature . The formation of CT-complexes with a molar ratio of 1:1 between donor and each acceptor has been observed .Physical And Chemical Properties Analysis
The physical parameters of the CT-complexes were evaluated using the Benesi–Hildebrand equation . The data were analyzed in terms of their stability constant (K), molar extinction coefficient (εCT), thermodynamic standard reaction quantities (ΔG0, ΔH0, ΔS0), oscillator strength (f), transition dipole moment (μEN), and ionization potential (ID) .Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Chemical Derivatization
- Asymmetric Synthesis: 4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is utilized in asymmetric synthesis. For instance, it has been used to create cyclosulfamides, which are valuable for asymmetric synthesis. Specifically, these compounds have been synthesized from amino acids, demonstrating their potential in synthesizing chiral molecules (Regainia et al., 2000).
Inhibitors for Proteins and Enzymes
- Inhibition of Serine Proteinases: Sulfone derivatives employing this compound have been found to be effective inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3. This suggests its potential application in the development of selective inhibitors for these serine proteinases (Groutas et al., 1998).
Molecular Structure and Crystallography
- Molecular and Crystal Structure: The molecular and crystal structures of derivatives of this compound have been studied, providing valuable insights into the structural aspects of these compounds. Such studies are crucial for understanding their chemical properties and potential applications in various fields (Lee et al., 1997).
Drug Discovery and Biochemical Research
- Enzyme Inhibition for Drug Development: The compound has shown potential in drug discovery, particularly as inhibitors of enzymes like human leukocyte elastase. Its derivatives have been evaluated for their biochemical properties and potential as drug candidates (Groutas et al., 2004).
Solid Phase Synthesis
- Library of Compounds: It has been used in solid phase synthesis, allowing for the preparation of a diverse library of compounds. This demonstrates its utility in facilitating the exploration of a wide range of chemical structures for various applications (Albericio et al., 2000).
Propiedades
IUPAC Name |
4-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-9-8(10-15(13,14)11-9)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUCQKMVEFZINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NS(=O)(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





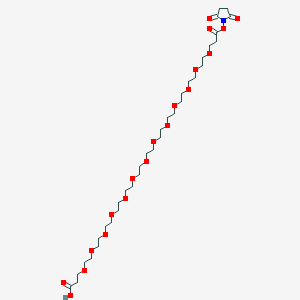
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)



![2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione](/img/structure/B3180480.png)
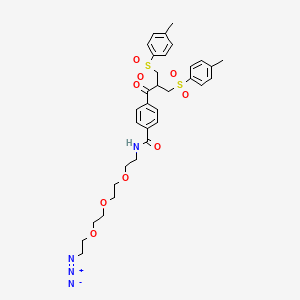
![1-Bromo-4-[bromo(phenyl)methyl]benzene](/img/structure/B3180487.png)

